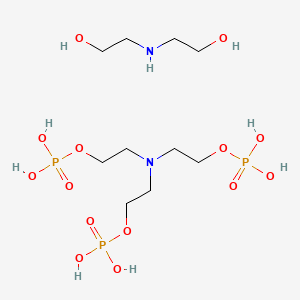
4'-Thio-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Thio-3’-deoxythymidine is a modified nucleoside analog where the oxygen atom at the 4’ position of the deoxyribose sugar is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thio-3’-deoxythymidine typically involves the substitution of the oxygen atom at the 4’ position with a sulfur atom. One common method includes the reaction of 5’-O-(4,4’-dimethoxytrityl)-2,3’-anhydrothymidine with cesium thiobenzoate in anhydrous dimethylformamide at elevated temperatures . This reaction yields the desired 4’-thio compound after subsequent deprotection steps.
Industrial Production Methods: While specific industrial production methods for 4’-Thio-3’-deoxythymidine are not extensively documented, the general approach involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yields and purity, which are essential for subsequent applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Thio-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert oxidized forms back to the thio compound.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atom under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4’-Thio-3’-deoxythymidine has several notable applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Thio-3’-deoxythymidine involves its incorporation into DNA, where it can disrupt normal nucleic acid processes. The sulfur atom at the 4’ position alters the compound’s interaction with enzymes involved in DNA synthesis and repair. This modification can inhibit DNA polymerases and other enzymes, leading to the termination of DNA chain elongation and ultimately affecting cellular replication and growth .
Similar Compounds:
- 4-Thio-2’-deoxyuridine
- 4-Thio-thymidine
- 6-Thio-2’-deoxyguanosine
Comparison: 4’-Thio-3’-deoxythymidine is unique due to its specific sulfur substitution at the 4’ position, which imparts distinct chemical and biological properties. Compared to other thio-nucleosides, it exhibits higher stability and resistance to enzymatic degradation, making it particularly useful in therapeutic and diagnostic applications .
Propriétés
| 137819-79-5 | |
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 |
Clé InChI |
AWQMUZPJUKKIPU-JGVFFNPUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






